molecular formula C25H25N3O5 B3204833 N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide CAS No. 1040634-38-5

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide

Cat. No.: B3204833
CAS No.: 1040634-38-5
M. Wt: 447.5 g/mol
InChI Key: IYWZYYVLVMWMFE-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]pyrazine derivative featuring a benzyloxy group at the 7-position and a 4-methoxybenzamide moiety attached via an ethyl linker. The benzyloxy group may enhance lipophilicity and membrane permeability, while the 4-methoxybenzamide substituent could influence binding affinity through steric or electronic effects.

Properties

IUPAC Name

N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-32-20-9-7-19(8-10-20)24(30)26-11-12-27-13-14-28-16-23(22(29)15-21(28)25(27)31)33-17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWZYYVLVMWMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide typically involves the condensation of benzyloxy derivatives with various intermediates under controlled conditions. Key steps include:

  • Initial formation of the pyridopyrazine core through cyclization reactions.

  • Introduction of the benzyloxy group via nucleophilic substitution.

  • Coupling of the core with 4-methoxybenzamide to achieve the final product.

Industrial Production Methods: Industrial production often employs optimized catalytic processes to improve yield and reduce production costs. Key methodologies may include:

  • Utilization of high-efficiency catalysts for the cyclization and coupling reactions.

  • Temperature and pressure control to maximize product formation while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxidizing agents to alter functional groups.

  • Reduction: Use of reducing agents to simplify complex structures.

  • Substitution: Replacement of specific groups within the molecule under appropriate conditions.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions are commonly used. The conditions often involve controlled temperature and solvent selection to ensure specificity and efficiency.

Major Products: Depending on the reaction type, major products can vary. For instance:

  • Oxidation may produce derivatives with additional oxygen atoms.

  • Reduction could yield simpler analogs of the original compound.

  • Substitution often results in compounds with varied functional groups tailored for specific applications.

Scientific Research Applications

Chemistry: This compound serves as a vital reagent in organic synthesis, aiding in the development of new chemical entities and intermediates.

Biology: In biological studies, it is utilized to investigate cellular processes, enzyme interactions, and biochemical pathways due to its unique structure and reactivity.

Medicine: Pharmacological research employs N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide to explore potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Industrial applications range from material science to the development of specialized coatings and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Molecular Targets and Pathways:

  • It targets particular enzymes, binding to their active sites and modulating their activity.

  • It can also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs from the literature:

Compound Core Structure Key Substituents Physical Properties Reported Activity
N-(2-(7-(Benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide (Target Compound) Pyrido[1,2-a]pyrazine 7-Benzyloxy, 4-methoxybenzamide ethyl linker Not reported in evidence Not reported in evidence
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups Yellow solid, m.p. 243–245°C, 51% yield Synthetic intermediate; no bioactivity cited
Example 322: N-(2-methoxyethyl)-2-(4-fluorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide Pyrido[1,2-a]pyrazine 4-Fluorobenzyl, 9-hydroxy, 2-methoxyethyl carboxamide Not reported Presumed protease/kinase inhibition (patent)
Example 323: N-ethyl-2-(4-fluorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide Pyrido[1,2-a]pyrazine 4-Fluorobenzyl, 9-hydroxy, ethyl carboxamide Not reported Presumed protease/kinase inhibition (patent)

Key Observations:

Core Heterocycle Differences: The target compound and Examples 322/323 share the pyrido[1,2-a]pyrazine core, which is distinct from the imidazo[1,2-a]pyridine core in Compound 1l .

Substituent Effects :

  • Benzyloxy vs. Fluorobenzyl : The target’s 7-benzyloxy group differs from the 4-fluorobenzyl substituents in Examples 322/323 . Fluorine substitution (as in 4-fluorobenzyl) may improve metabolic stability and binding affinity via hydrophobic or electrostatic interactions.
  • Methoxybenzamide vs. Carboxamide : The target’s 4-methoxybenzamide moiety introduces a methoxy group, which could enhance solubility compared to the simpler ethyl or 2-methoxyethyl carboxamides in Examples 322/323.

Functional Group Positioning :

  • The target compound lacks the 9-hydroxy group present in Examples 322/323, which may reduce hydrogen-bonding capacity but increase metabolic stability.

Structural Implications for Bioactivity

  • Electron-Withdrawing Effects : The absence of electron-withdrawing groups (e.g., nitro in Compound 1l) in the target may reduce reactivity but improve selectivity.
  • Amide Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to the rigid carboxamide linkers in Examples 322/323, influencing target engagement.

Biological Activity

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound belongs to the class of benzamides and pyrido[1,2-a]pyrazines. Its structure includes:

  • Benzyloxy group : May enhance lipophilicity and facilitate membrane permeability.
  • Methoxybenzamide moiety : Potentially interacts with biological targets such as enzymes and receptors.

The molecular structure can be represented as follows:

N 2 7 benzyloxy 1 8 dioxo 3 4 dihydro 1H pyrido 1 2 a pyrazin 2 8H yl ethyl 4 methoxybenzamide\text{N 2 7 benzyloxy 1 8 dioxo 3 4 dihydro 1H pyrido 1 2 a pyrazin 2 8H yl ethyl 4 methoxybenzamide}

Research indicates that compounds similar to this compound may inhibit various enzyme activities or modulate receptor signaling pathways. While specific mechanisms for this compound are not fully elucidated, it is hypothesized to interact with:

  • Proteases : Enzymes that break down proteins and peptides.
  • Receptors : Potential targets in various signaling pathways.

Pharmacological Properties

The compound has been referenced in scientific literature for its potential applications in drug discovery. Notably, it has shown promise as an inhibitor of certain biological pathways, which may be relevant for treating diseases such as tuberculosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same structural family:

  • Anti-tubercular Activity :
    • A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .
    • The most active compounds demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development.
  • Diverse Biological Activities :
    • Compounds with similar heterocyclic structures have shown a range of biological activities including:
      • Antitumor effects
      • Antiviral properties
      • Anti-inflammatory actions
      • Inhibition of monocarboxylate transporters (MCTs) .

Summary of Biological Activities

Biological ActivityObservations
Anti-tubercularSignificant activity against M. tuberculosis
CytotoxicityLow toxicity in HEK-293 cells
AntitumorInhibitory effects on cancer cell growth
Anti-inflammatoryPotential use in inflammatory conditions
AntiviralActivity against viral pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide

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